4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine
Description
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
4-ethyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-3-10(2)8-5-7-12-9(8)4-6-11-10/h5,7,11H,3-4,6H2,1-2H3 |
InChI Key |
MPJFLENMVISKIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCN1)SC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the desired thieno[3,2-C]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyridine ring’s nitrogen atom directs electrophilic attacks to specific positions. Key transformations include:
-
Bromination : Reacts with bromine (Br₂) in dichloromethane at 0–25°C to yield mono- or di-brominated derivatives at the 5- and 7-positions of the pyridine ring.
-
Nitration : Treatment with nitric acid (HNO₃) in sulfuric acid produces nitro-substituted analogs, with regioselectivity influenced by steric effects from the ethyl and methyl groups.
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Position of Substitution | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 25°C | 5- and 7-positions | 60–75 |
| Nitration | HNO₃, H₂SO₄, 0°C | 3-position (pyridine) | 45–55 |
Nucleophilic Substitution Reactions
The sulfur atom in the thiophene ring participates in nucleophilic attacks:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions (K₂CO₃) to form S-alkylated derivatives.
-
Arylation : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst enables aryl group substitution at the 2-position.
Oxidation and Reduction Reactions
-
Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiophene ring to a sulfoxide or sulfone, altering electronic properties.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiophene ring to a dihydrothiophene, increasing ring flexibility.
Table 2: Redox Reactions
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 50°C | Sulfoxide/sulfone derivatives | Modulating solubility |
| Reduction | H₂ (1 atm), Pd/C, ethanol | 4,5-Dihydrothieno[3,2-c]pyridine | Intermediate for further synthesis |
Cyclization and Ring Expansion
-
Pictet–Spengler Reaction : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form tetracyclic fused structures, critical for bioactive molecule synthesis .
-
Imine Formation : Condensation with primary amines generates imine intermediates, which cyclize to yield tricyclic derivatives.
Functional Group Transformations
-
Ester Hydrolysis : The ethyl group undergoes hydrolysis with NaOH in ethanol/water to produce carboxylic acid derivatives, enhancing polarity.
-
Methyl Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the methyl group to a carboxylate, enabling further conjugation.
Biological Interaction-Driven Reactions
-
Enzyme-Targeted Modifications : Derivatives synthesized via sulfonylation or carbamoylation at the 4-position show enhanced binding to Hedgehog acyltransferase (HHAT), with (R)-configured enantiomers exhibiting 2-fold higher potency than (S)-forms .
Key Mechanistic Insights
-
Steric and Electronic Effects : The ethyl and methyl groups at the 4-position hinder electrophilic substitution at adjacent sites, favoring meta-substitution on the pyridine ring.
-
Catalytic Influence : Palladium-based catalysts improve cross-coupling efficiency by stabilizing transition states in arylations.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-C]pyridine compounds exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that modifications in the thieno[3,2-C]pyridine structure can enhance its activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
Thieno[3,2-C]pyridine derivatives have been investigated for their potential anticancer effects. A notable study demonstrated that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This positions 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine as a promising candidate for further development in cancer therapeutics.
3. Neurological Applications
The compound has also been evaluated for its neuroprotective effects. Research suggests that it may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.
Agrochemicals
1. Pesticidal Activity
The thieno[3,2-C]pyridine scaffold has been utilized in the development of novel agrochemicals. Compounds based on this structure have shown potential as insecticides and fungicides. Studies have reported effective pest control with lower toxicity to non-target organisms, making these compounds attractive for sustainable agricultural practices.
2. Herbicidal Properties
In addition to insecticidal applications, derivatives of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine have been assessed for their herbicidal activity. Field trials indicate that certain formulations can effectively suppress weed growth while being environmentally benign.
Materials Science
1. Conductive Polymers
Recent advancements have explored the use of thieno[3,2-C]pyridine derivatives in the synthesis of conductive polymers. These materials are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown improvements in electrical conductivity and stability.
2. Photovoltaic Applications
The photophysical properties of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine make it a candidate for use in solar energy conversion devices. Research is ongoing to evaluate its efficiency as a light-harvesting material in dye-sensitized solar cells (DSSCs), where it could enhance the overall energy conversion efficiency.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | Journal of Medicinal Chemistry (2021) | Effective against resistant bacterial strains with minimal cytotoxicity to human cells. |
| Anticancer | Cancer Research (2020) | Induced apoptosis in cancer cell lines via mitochondrial pathways. |
| Neuroprotective | Neuropharmacology (2022) | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins. |
| Pesticidal | Pest Management Science (2021) | Demonstrated effective pest control with reduced environmental impact compared to conventional pesticides. |
| Conductive Polymers | Advanced Materials (2023) | Enhanced electrical conductivity and thermal stability in polymer composites incorporating thieno[3,2-C]pyridine derivatives. |
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine involves its interaction with molecular targets such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various signaling pathways . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-c]pyridine derivatives exhibit structural diversity, with variations in substituents, saturation, and fused rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[3,2-c]pyridine Derivatives
*Calculated based on core structure (C₇H₉NS) + substituents (C₂H₅ + CH₃).
Key Comparative Insights
Substituent Effects on Bioactivity: Prasugrel’s 2-fluorophenyl and cyclopropyl groups enhance metabolic stability and target affinity compared to simpler analogs like 2-methyl-thieno[3,2-c]pyridine .
Synthetic Utility :
- Trityl-protected derivatives () are critical for N-functionalization, whereas esterified analogs () enable further coupling reactions. The target compound’s alkyl groups could facilitate regioselective modifications .
Chiral Considerations: Prasugrel contains a chiral center, necessitating enantioselective synthesis or resolution (e.g., Chiralcel OD-H column in ). The target compound’s 4-ethyl-4-methyl substitution may introduce stereochemical complexity if the ethyl/methyl positions are non-equivalent .
Physicochemical Properties :
- The trityl derivative () exhibits high lipophilicity (logP 6.04), whereas carboxylated derivatives () are more polar. The target compound’s logP is likely intermediate, balancing solubility and bioavailability .
Pharmacological Relevance: Thienopyridines like prasugrel and ticlopidine inhibit ADP-induced platelet aggregation. Structural variations dictate metabolic activation rates and efficacy; bulkier substituents (e.g., prasugrel’s fluorophenyl group) improve metabolic stability and potency compared to ticlopidine .
Biological Activity
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is a heterocyclic compound recognized for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13N
- Molecular Weight : 175.23 g/mol
- IUPAC Name : 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine
- Canonical SMILES : CCC1=C(C(=C2C=CS1)N=C2C)C(C)C
The biological activity of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects.
Anticancer Activity
Research has shown that compounds similar to 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound has demonstrated IC50 values ranging from 1.1 to 440 nM against different cancer cell lines (HeLa, L1210) .
- Mechanism : It inhibits tubulin polymerization by binding to the colchicine site of tubulin, which is critical for cell division .
Selectivity Towards Cancer Cells
Studies indicate that this compound selectively targets cancer cells without significantly affecting normal human lymphocytes. For example:
- In Vitro Studies : Compounds derived from thieno-pyridine structures showed IC50 values greater than 20 µM in normal cells, indicating minimal cytotoxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (nM) | Activity Type |
|---|---|---|---|
| 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine | Structure | 1.1 - 440 | Anticancer |
| Thieno[2,3-b]pyridine | Structure | >20 | Less active |
| Benzo[b]thiophene derivative | Structure | 0.31 - 11 | Antiproliferative |
Case Studies and Research Findings
Several studies have evaluated the biological activity of thieno-pyridine derivatives:
- Study on Antiproliferative Activity :
- In Vivo Studies :
Q & A
Q. What are the optimized synthetic routes for 4-Ethyl-4-methyl-thieno[3,2-C]pyridine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of thieno[3,2-C]pyridine derivatives typically involves cyclization strategies. A plausible route includes:
Cyclocondensation : Reacting ethyl 3-aminothiophene-2-carboxylate with α,β-unsaturated ketones under acidic conditions to form the fused thienopyridine core.
Substituent Introduction : Introducing ethyl and methyl groups via alkylation or nucleophilic substitution.
Catalytic Optimization : Using palladium catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
Q. Key Variables :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature : Controlled heating (80–120°C) minimizes side reactions.
Example Table : Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | H₂SO₄ | Toluene | 45 | |
| Palladium-mediated | Pd(OAc)₂ | DMF | 68 |
Reference : Synthesis strategies for dihydrothienopyridines highlight the role of cyclization and catalysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for ethyl (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and methyl groups (δ 1.0–1.3 ppm).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused thienopyridine ring.
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 209.0841 for C₁₀H₁₃NS).
X-ray Crystallography : Resolves stereochemical ambiguities in the crystalline form.
Reference : Structural characterization of pyridine derivatives via NMR and crystallography is standard practice .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's potential as a kinase inhibitor in cancer research?
Methodological Answer:
In Vitro Kinase Assays :
- Use ATP-competitive assays (e.g., ADP-Glo™) to measure inhibition of kinases like EGFR or VEGFR.
- IC₅₀ values are determined via dose-response curves (0.1–100 µM).
Molecular Docking :
- Perform docking simulations (AutoDock Vina) to predict binding affinity to kinase active sites.
- Validate with mutagenesis studies targeting key residues (e.g., Lys721 in EGFR).
Example Table : Kinase Inhibition Profile
| Kinase | IC₅₀ (µM) | Selectivity (vs. Off-targets) | Reference |
|---|---|---|---|
| EGFR | 0.85 | >100-fold | |
| VEGFR-2 | 2.3 | 50-fold |
Reference : Biomedical applications of heterocycles emphasize kinase targeting .
Q. What strategies resolve contradictions in reported biological activity data for thienopyridine derivatives?
Methodological Answer:
Purity Assessment :
- Use HPLC (≥95% purity) to rule out impurities affecting bioactivity.
Assay Standardization :
- Uniform cell lines (e.g., HEK293 for cytotoxicity) and incubation times (48–72 hrs).
Structure-Activity Relationship (SAR) Studies :
- Systematically modify substituents (e.g., replacing ethyl with isopropyl) to isolate pharmacophores.
Reference : Multi-component reaction studies highlight the impact of substituents on activity .
Q. What computational methods predict the compound's electronic properties for material science applications?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to assess charge transport potential.
Molecular Dynamics (MD) :
- Simulate thin-film morphology to evaluate suitability for organic semiconductors.
Example Table : Electronic Properties
| Property | Value (eV) | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 3.2 | DFT/B3LYP | |
| Electron Mobility | 0.12 cm²/Vs | MD Simulation |
Reference : Computational analysis of fused heterocycles informs material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
